N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
This compound is a structurally complex oxalamide derivative featuring a 2,5-dimethylfuran-3-yl moiety linked via a hydroxyethyl chain to a pyrroloquinolinone scaffold. The 4-oxo group on the pyrroloquinolinone core and the hydroxyethyl spacer suggest hydrogen-bonding interactions critical for bioactivity. While explicit pharmacological data are unavailable in the provided evidence, its structural features align with kinase-targeting agents, as inferred from docking studies (see Section 2) .
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-11-7-16(12(2)29-11)17(25)10-22-20(27)21(28)23-15-8-13-3-4-18(26)24-6-5-14(9-15)19(13)24/h7-9,17,25H,3-6,10H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGQIJTIIRNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a complex arrangement of functional groups that may influence its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O5 |
| Molecular Weight | 399.447 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The oxalamide moiety in this compound suggests potential interactions with enzymes or receptors involved in signal transduction pathways.
Tyrosinase Inhibition
One of the notable activities associated with compounds derived from furan and oxalamide structures is their ability to inhibit tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis and is implicated in various skin conditions. Preliminary studies have shown that related compounds can significantly inhibit tyrosinase activity:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.51 | Competitive inhibition |
| Compound B | 16.78 | Non-competitive inhibition |
| Compound C | 20.38 | Mixed inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds in vitro and in vivo:
- In Vitro Studies : Compounds similar to this compound have been tested for their effects on cell viability and enzyme inhibition. For instance:
- Animal Models : In vivo studies using animal models have shown that these compounds can modulate skin pigmentation and possess anti-inflammatory properties. Such findings suggest potential therapeutic applications for skin disorders.
- Neurokinin Receptor Antagonism : Emerging evidence indicates that compounds with similar structures may act as neurokinin receptor antagonists. This activity could be beneficial for treating conditions such as depression and nausea .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a family of oxalamide derivatives with variations in substituents on the N1 and N2 positions. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Binding Affinity :
- The dimethylfuran group in the target compound likely improves membrane permeability due to moderate lipophilicity, compared to the simpler furan-2-ylmethyl group in the analog from .
- The hydroxyethyl chain may facilitate hydrogen bonding with kinase active sites, a feature absent in analogs with rigid aromatic (e.g., 3,5-dimethylphenyl) or chlorinated substituents .
Docking Efficiency :
- highlights that compounds with optimized substituents (e.g., dimethylfuran) are enriched in docking screens against targets like ROCK1 kinase. The target compound’s structural complexity may contribute to higher docking scores compared to simpler analogs, though some high-scoring compounds may be excluded due to initial filtering protocols .
Synthetic Accessibility :
- The analog with a furan-2-ylmethyl group () has a lower molecular weight (339.30 g/mol), suggesting easier synthesis and purification. In contrast, the target compound’s hydroxyethyl linker and dimethylfuran group may require multi-step synthesis .
Research Findings and Hypotheses
- Kinase Inhibition Potential: The pyrroloquinolinone scaffold is associated with kinase inhibition (e.g., ROCK1), as suggested by docking studies in . The target compound’s hydroxyethyl and dimethylfuran groups may enhance binding to hydrophobic pockets and catalytic domains .
- Toxicity Risks : Chlorinated analogs (e.g., ) may pose higher toxicity risks due to bioaccumulation, whereas the target compound’s oxygen-rich structure may favor excretion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
